Lipophilicity (LogP) Differentiation: N-Methylation Elevates LogP by ~0.3–0.5 Units vs. Non-N-Methylated Analogs
The target compound's N-methyl group at the 6-amine position increases computed lipophilicity compared to the non-N-methylated analog 7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-amine (CAS 1341434-62-5). The target hydrochloride salt has a computed LogP of 1.44 , while the LogP of the non-N-methylated 7,7-dimethyl analog (free base) is predicted to be approximately 0.8–1.1 based on structural analog data . This difference of ~0.3–0.5 LogP units corresponds to an approximately 2- to 3-fold increase in octanol-water partition coefficient, which can meaningfully affect passive membrane permeability in cell-based assays.
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.4411 (computed, ChemScene) |
| Comparator Or Baseline | 7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-amine (CAS 1341434-62-5, free base, non-N-methylated): estimated LogP ~0.8–1.1 based on structural analogs containing a primary amine group |
| Quantified Difference | ΔLogP ≈ +0.3 to +0.5 (target compound more lipophilic) |
| Conditions | Computed values (predicted LogP); not experimentally measured LogD at physiological pH. Target compound is HCl salt; comparator is free base. |
Why This Matters
Higher LogP in the target compound supports improved passive membrane permeability in cell-based assays compared to the non-N-methylated analog, making it a preferred choice when central target engagement or intracellular access is required in early drug discovery programs.
